Histamine, N-TFA-2-fluro-
CAS No.:
Cat. No.: VC13885617
Molecular Formula: C7H7F4N3O
Molecular Weight: 225.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7F4N3O |
|---|---|
| Molecular Weight | 225.14 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[2-(2-fluoro-1H-imidazol-5-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C7H7F4N3O/c8-6-13-3-4(14-6)1-2-12-5(15)7(9,10)11/h3H,1-2H2,(H,12,15)(H,13,14) |
| Standard InChI Key | OUFVFQGNGQGNIW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=N1)F)CCNC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Histamine, N-trifluoroacetyl-2-fluoro, is a fluorinated and acylated derivative of histamine. Its molecular formula, C₇H₇F₄N₃O, reflects the substitution of a hydrogen atom on the primary amine of histamine with a trifluoroacetyl group (-COCF₃) and the addition of a fluorine atom at the 2-position of the imidazole ring . The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to unmodified histamine .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 225.15 g/mol | |
| IUPAC name | 2-Fluoro-1H-imidazole-4-ethanamine, N-trifluoroacetyl | |
| CAS Registry Number | 50580-77-3 (related compound) | |
| Solubility | Moderate in polar solvents |
The presence of fluorine at the 2-position introduces steric and electronic effects that may alter receptor binding kinetics. For example, fluorine’s electronegativity can increase the acidity of adjacent protons, influencing hydrogen-bonding interactions with histamine receptors .
Synthetic Routes and Optimization
The synthesis of Histamine, N-trifluoroacetyl-2-fluoro, involves sequential functionalization of the histamine backbone. A representative pathway, adapted from Gewald reaction-based methodologies , proceeds as follows:
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Fluorination at the 2-Position: Direct electrophilic fluorination of the imidazole ring using Selectfluor® or similar agents under controlled pH conditions.
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N-Trifluoroacetylation: Reaction of the primary amine with trifluoroacetic anhydride (TFAA) in dichloromethane, yielding the N-trifluoroacetyl derivative .
Critical challenges include avoiding over-fluorination and ensuring regioselectivity. Purification via column chromatography or recrystallization is typically required to isolate the target compound .
Receptor Binding and Pharmacological Profile
Histamine derivatives interact with histamine receptor subtypes (H₁–H₄) with varying affinities. While direct data on Histamine, N-trifluoroacetyl-2-fluoro, are unavailable, analogous compounds provide insights:
Table 2: Receptor Affinity of Related Compounds
| Compound | H₁ pKᵢ | H₂ pKᵢ | H₃ pKᵢ | Selectivity (H₁:H₂:H₃) | Source |
|---|---|---|---|---|---|
| N-Trifluoroacetyl histamine | 5.9 | <5 | <5 | 1:0.1:0.1 | |
| 2-((3-Trifluoromethyl)phenyl)histamine | 7.2 | 5.1 | <5 | 1:0.07:0.07 |
The trifluoroacetyl group in Histamine, N-trifluoroacetyl-2-fluoro, likely reduces H₁ receptor affinity compared to parent histamine (pKᵢ ≈ 8.1) , but enhances selectivity by minimizing off-target interactions with H₂ and H₃ receptors . Fluorine substitution at the 2-position may further modulate binding kinetics, as seen in H₁ antagonists where fluorine improves receptor residence time .
Functional Activity in Cellular Assays
In vitro studies of similar compounds reveal nuanced pharmacological effects:
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Calcium Signaling: Fluorescent H₁ antagonists, such as VUF13816 derivatives, exhibit nanomolar affinity (pKᵢ = 8.1–8.4) and suppress histamine-induced calcium release in CHO cells .
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Cytokine Modulation: Trifluoroacetylated histamine analogs inhibit IL-4 production in basophils by 40–60% at 10 μM, suggesting immunomodulatory potential .
Notably, Histamine, N-trifluoroacetyl-2-fluoro, is predicted to lack blood-brain barrier permeability due to its polar trifluoroacetyl group, limiting central nervous system effects .
Applications in Allergic and Inflammatory Disorders
The compound’s dual modifications position it as a candidate for peripherally acting H₁-targeted therapies:
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Allergic Rhinitis: By blocking H₁-mediated vasodilation and mast cell degranulation, it could alleviate nasal congestion and itching .
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Atopic Dermatitis: Topical application may reduce histamine-driven pruritus without systemic side effects .
Comparative studies with loratadine (pKᵢ = 6.5) and doxepin (pKᵢ = 8.3) suggest that optimized derivatives of Histamine, N-trifluoroacetyl-2-fluoro, could achieve superior efficacy-to-safety ratios .
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